molecular formula C10H10O2 B8520031 Methoxy indanone

Methoxy indanone

Cat. No. B8520031
M. Wt: 162.18 g/mol
InChI Key: WFKQFRZHHKCZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05229516

Procedure details

To a stirred solution of anhydrous aluminum bromide (69.82 g, 0.261 mole) in anhydrous benzene (250 mL) kept under nitrogen is added dropwise over 30 minutes a solution of the methoxy indanone (18 g, 0.102 mole) of Step C, in benzene (60 mL). The mixture is gently refluxed for 3 hours (TLC, dichloromethaneethyl acetate 8:2, UV), cooled in an ice bath and treated dropwise with 6N-HCl (ca. 200 mL) to decompose the aluminum complex. The aqueous phase is extracted with ether (3 times), the extracts are concentrated at reduced pressure and extracted with 2.5N-NaOH (2×75 mL and 1×50 mL). The basic extracts are neutralized (ice bath) with concentrated HCl and the oil that separates is extracted with ether (3 times). The combined extracts are washed with brine, dried (MgSO4) and evaporated to yield an oil that readily solidifies. The crude material is flash chromatographed (on silica Merck-60, gradient CH2Cl2, CH2Cl2 -ethyl acetate 85:15 ) to provide the pure title compound (13.60 g, nearly colorless solid, 82%).
Quantity
69.82 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br-].[Al+3].[Br-].[Br-].CO[CH:7]1[CH2:15][C:14]2[C:9](=CC=[CH:12][CH:13]=2)[C:8]1=[O:16].[C:17]([O-:20])(=O)[CH3:18].Cl.[CH:22]1C=CC=CC=1>>[OH:20][C:17]1[CH:18]=[C:9]2[C:14]([CH2:15][CH:7]([CH3:22])[C:8]2=[O:16])=[CH:13][CH:12]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
69.82 g
Type
reactant
Smiles
[Br-].[Al+3].[Br-].[Br-]
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
COC1C(C2=CC=CC=C2C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Five
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
250 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
60 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ether (3 times)
CONCENTRATION
Type
CONCENTRATION
Details
the extracts are concentrated at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with 2.5N-NaOH (2×75 mL and 1×50 mL)
EXTRACTION
Type
EXTRACTION
Details
the oil that separates is extracted with ether (3 times)
WASH
Type
WASH
Details
The combined extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield an oil that
CUSTOM
Type
CUSTOM
Details
chromatographed (on silica Merck-60, gradient CH2Cl2, CH2Cl2 -ethyl acetate 85:15 )

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2CC(C(C2=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.